molecular formula C26H24FN3O B11352551 1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11352551
M. Wt: 413.5 g/mol
InChI Key: SVSWHZJOFXOCGP-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 2-fluorobenzaldehyde under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated with 2-bromo-1-(4-ethylphenyl)ethanone to introduce the 4-ethylphenyl group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the pyrrolidin-2-one ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
  • 1-(4-isopropylphenyl)-4-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Comparison: 1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to the presence of the 2-fluorobenzyl group, which can enhance its binding affinity to molecular targets compared to similar compounds with different substituents

Properties

Molecular Formula

C26H24FN3O

Molecular Weight

413.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24FN3O/c1-2-18-11-13-21(14-12-18)29-17-20(15-25(29)31)26-28-23-9-5-6-10-24(23)30(26)16-19-7-3-4-8-22(19)27/h3-14,20H,2,15-17H2,1H3

InChI Key

SVSWHZJOFXOCGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

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